
performance of low-k dielectric films from
different precursors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bis(trichlorosilyl)methane

CAS No.: 4142-85-2

Cat. No.: S1897103

Get Quote

Performance of Low-k Dielectric Films

The table below summarizes the key properties of low-k dielectric films as reported in recent scientific

literature and industry research.

Material / Film
Type

Dielectric
Constant (k-
value)

Key
Mechanical
Properties

Precursor /
Synthesis Method

Key Findings /
Performance Highlights

2D Polymer
(2DP-F) [1]

1.82 - 1.85
(Ultra-low-k)

Young's
Modulus: >15

GPa [1]

Fluoride-rich
monomers (HFDA &

Tp) via Chemical
Vapor Deposition

(CVD) [1]

Excellent mechanical-
thermal stability; improved

performance in MoS₂
FETs; compatible with

arbitrary substrates [1].

IBM Advanced
Low-k (ALK) [2]

2.8 - 3.2 Modulus: 15 -

33 GPa [2]

Not specified in

detail (proprietary
formulation)

Far lower plasma-induced

damage (PID); excellent
built-in Cu

oxidation/diffusion barrier;
improved reliability

(TDDB/EM) [2].
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Material / Film
Type

Dielectric
Constant (k-
value)

Key
Mechanical
Properties

Precursor /
Synthesis Method

Key Findings /
Performance Highlights

Porous SiCOH /
pSiCOH [2]

2.4 - 2.7 (for
comparison)

Information
missing

Not specified Used as a benchmark in
IBM research; ALK films

demonstrate significantly
lower PID [2].

Organosilicate
Glass (OSG) [3]

Information
missing

Information
missing

Organosilicate-
based precursors

[4]

One of the standard
industrial low-k materials;

reported as the fastest-
growing sub-segment in

the market [3].

Carbon-Doped
Oxide (SiCOH)
[1]

~3.0 (for

comparison)

Information

missing

Information missing An earlier generation of

low-k dielectrics;
mentioned to provide

context for the
development of newer

ultra-low-k materials [1].

Experimental Methods for Performance Evaluation

The characterization of low-k dielectric films involves specialized techniques to accurately measure their

electrical and mechanical properties. Here are the detailed methodologies for key experiments cited in the

search results.

Dielectric Constant Measurement (C-V Characterization)

Objective: To determine the dielectric constant (k-value) of the thin film.
Device Structure: A Metal-Insulator-Metal (MIM) capacitor is fabricated, where the low-k dielectric

film is sandwiched between two metal electrodes [1].
Procedure:

Fabrication: For delicate films like 2D polymers, a "dry-transfer" method may be used to place
the top metal electrode to prevent damage from direct deposition [1].
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Measurement: A capacitance-voltage (C-V) measurement is performed on the MIM capacitor.

Calculation: The dielectric constant (k) is extracted from the capacitance value using the
formula based on the parallel-plate capacitor model, which considers the physical dimensions

of the capacitor and the measured capacitance [1].

Mechanical Properties Measurement (Nanoindentation)

Objective: To measure the modulus (stiffness) and hardness of ultra-thin dielectric films [5].
Equipment: A nanoindentation system (e.g., Bruker ATI 8800) with a pyramidal diamond probe (often

a cube-corner tip) [5].
Procedure:

Indentation: The probe is driven into the film with a specified force, held, and then withdrawn
[5].

Data Collection: Force and displacement are continuously recorded during the cycle,
generating a force-displacement curve [5].

Analysis: The elastic modulus and hardness of the film are calculated from the unloading
segment of the curve and the contact depth. The indent depth must be controlled to probe the

film's properties without significant influence from the substrate [5].

The following diagram illustrates the nanoindentation workflow and data analysis process:
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Start Nanoindentation Test

Pyramidal Diamond Probe
(Cube-corner geometry)

Press probe into film
with specified force

Hold force for set time

Withdraw probe from film

Continuously record
force and displacement

Generate
Force-Displacement Curve

Analyze unloading segment
to calculate Modulus & Hardness

Click to download full resolution via product page

Film Deposition Process (Chemical Vapor Deposition)
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The synthesis method significantly impacts film quality. The search results describe a specific CVD process

for growing high-quality 2D polymer films [1]:

CVD Setup for 2D Polymer

Monomer A (Tp)
placed downstream with substrate

Monomer B (HFDA)
heated upstream to 180°C

Heat zones to
reaction temperature

Argon Gas Flow
(100 sccm)

Uniform 2DP-F Film
Forms on Substrate

Control thickness via
temperature and duration

Click to download full resolution via product page

Insights for Your Comparison Guide

Based on the gathered information, here are some key points that may be valuable for your guide:

The Trade-Off: A central challenge in this field is the inherent trade-off between achieving an ultra-
low dielectric constant (k < 2) and maintaining robust mechanical properties and integration
reliability. Materials with high porosity for low k often suffer from poor mechanical strength [1] [5].

Performance Priorities: When comparing films, the "best" choice is application-dependent.
For the most advanced semiconductor nodes (sub-3nm), the focus is on ultra-low k (below
2.0) and integration schemes that minimize damage, as demonstrated by the 2D polymer and
IBM's ALK [1] [2].
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Mechanical robustness (modulus, adhesion) is critical for surviving subsequent fabrication

processes (CMP, packaging), making it a key differentiator in manufacturing yield [5].
Emerging Materials: Two-dimensional polymers (2DPs) represent a promising new class of

materials, as they offer a pathway to reconcile the electrical and mechanical property trade-off due to
their covalently-linked, porous layered structure [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact
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